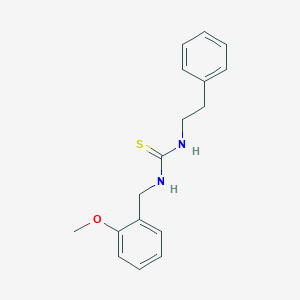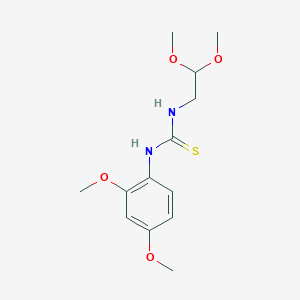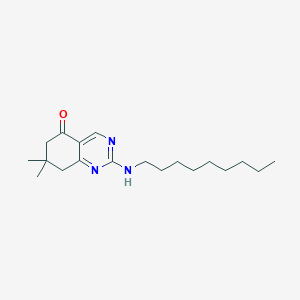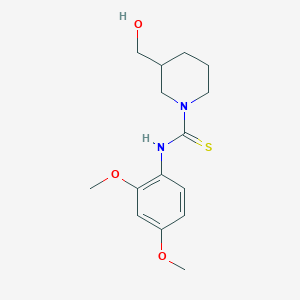![molecular formula C26H28N2O2S B215841 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs, such as morphine and heroin. CTOP has been widely studied for its potential use in the treatment of opioid addiction, as well as for its ability to modulate pain perception.
作用机制
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs. By blocking the mu-opioid receptor, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the reinforcing effects of opioids and prevent the development of addiction. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can modulate pain perception by blocking the mu-opioid receptor in the central nervous system.
Biochemical and Physiological Effects
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the release of dopamine in the brain, which is associated with the reinforcing effects of opioids. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is responsible for regulating stress responses in the body. 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has also been shown to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of using 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is relatively stable and easy to synthesize, making it a practical choice for many research applications. However, one limitation of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is its potential for off-target effects, which can complicate interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists, which could have greater therapeutic potential for the treatment of opioid addiction. Additionally, further research is needed to elucidate the biochemical and physiological effects of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, as well as its potential for off-target effects. Finally, studies are needed to evaluate the safety and efficacy of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of opioid addiction.
合成方法
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected piperidine-1-carbothioamide with a protected diphenylmethyl alcohol, followed by deprotection and purification.
科学研究应用
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can block the reinforcing effects of opioids, thereby reducing the likelihood of addiction and relapse. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to reduce the withdrawal symptoms associated with opioid dependence, such as anxiety, depression, and pain.
属性
产品名称 |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
|---|---|
分子式 |
C26H28N2O2S |
分子量 |
432.6 g/mol |
IUPAC 名称 |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C26H28N2O2S/c1-30-24-15-9-8-14-23(24)27-25(31)28-18-16-22(17-19-28)26(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22,29H,16-19H2,1H3,(H,27,31) |
InChI 键 |
INWQCJWTAMNQCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
规范 SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)





![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)

